パーフルオロトリブチルアミン

概要

説明

科学的研究の応用

Chemical Properties and Production

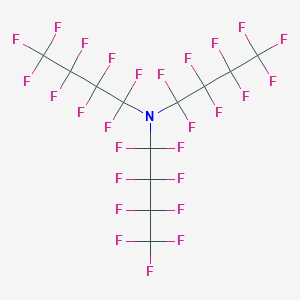

Perfluorotributylamine has the chemical formula N(CF₂CF₂CF₂CF₃)₃. It is synthesized through the electrofluorination of tributylamine using hydrogen fluoride as a solvent and fluorine source. This process results in a colorless liquid characterized by a high degree of fluorination that significantly reduces its basicity due to electron-withdrawing effects from the fluorine atoms .

Industrial Applications

-

Electronics Industry

- Cooling Fluids : PFTBA is widely used in the electronics industry as a coolant fluid, particularly in applications where high thermal stability is required. It serves as a dielectric fluid for cooling CPUs and other electronic components, facilitating efficient heat transfer without electrical conductivity .

- Soldering Applications : The compound is utilized as a vapor phase fluid for soldering processes, enhancing the reliability of electronic assemblies by ensuring precise temperature control during soldering operations .

- Functional Fluids : In semiconductor manufacturing, PFTBA acts as a rinsing agent, aiding in the cleaning of semiconductor devices and ensuring high purity levels .

-

Medical Applications

- Artificial Blood : PFTBA is an ingredient in Fluosol, an oxygen-carrying artificial blood substitute. Its high solubility for gases like oxygen and carbon dioxide makes it suitable for medical applications where oxygen transport is critical .

- Pharmaceuticals : The compound is also explored as a dispersant in aerosol pharmaceuticals, providing effective delivery mechanisms for drug formulations .

- Gas Chromatography

Environmental Impact

Despite its utility, perfluorotributylamine has raised environmental concerns due to its classification as a potent greenhouse gas. It has a global warming potential over 7,000 times greater than carbon dioxide and can persist in the atmosphere for more than 500 years . The low atmospheric concentration (approximately 0.18 parts per trillion) does not currently contribute significantly to climate change; however, its long-term persistence poses risks if production increases .

Safety and Toxicological Considerations

Perfluorotributylamine exhibits low toxicity levels; however, it can cause irritation to skin and eyes upon contact. The compound's safety profile suggests that while it is generally safe for industrial use, precautions should be taken to minimize exposure during handling and application .

Case Studies and Research Findings

- Climate Impact Studies : Research conducted by scientists at the University of Toronto highlighted PFTBA's significant climate impact due to its long atmospheric lifetime and high radiative efficiency. This study emphasized the need for further investigation into perfluoroalkyl amines' effects on climate change .

- Analytical Method Development : A study published in Atmospheric Measurement Techniques detailed the development of primary reference materials containing PFTBA for use in calibrating analytical instruments, highlighting its importance in environmental monitoring .

作用機序

N(CF2CF2CF2CF3)3N(CF_2CF_2CF_2CF_3)_3N(CF2CF2CF2CF3)3

. It is a colorless liquid and is produced for the electronics industry, along with other perfluoroalkylamines . Here is an overview of its mechanism of action:Target of Action

It is used in industrial applications and medical uses due to its unique physical and chemical properties .

Mode of Action

PFTBA’s mode of action is primarily physical rather than biochemical. It has a high degree of fluorination which significantly reduces the basicity of the central amine due to electron-withdrawing effects .

Pharmacokinetics

It is known to have extremely low solubility in water .

Result of Action

PFTBA is used as an ingredient in Fluosol, an artificial blood substitute. This application exploits the high solubility of oxygen and carbon dioxide in the solvent, as well as the low viscosity and toxicity . It is also a component of Fluorinert coolant liquids .

Action Environment

Environmental factors can influence the action, efficacy, and stability of PFTBA. It has been found that PFTBA has extremely low solubility in water and relatively high vaporization from water bodies, suggesting that this long-lived greenhouse gas will sink into the atmosphere . It is also a potent greenhouse gas with warming properties more than 7,000 times that of carbon dioxide over a 100-year period .

生化学分析

Biochemical Properties

Perfluorotributylamine is a dense, moderately high-boiling liquid . It is the main component of Fluosol-43, an artificial blood substitute that has been approved by the US Food and Drug Administration for use in cardiac angioplasty . The high degree of fluorination significantly reduces the basicity of the central amine due to electron-withdrawing effects

Cellular Effects

Perfluorotributylamine has shown promise in downregulating platelet-derived TGFβ to inhibit metastasis . Studies on animals have revealed toxic effects, including ocular damage and liver enzyme disruption .

Molecular Mechanism

It is known that the compound is produced for the electronics industry, along with other perfluoroalkylamines . The high degree of fluorination significantly reduces the basicity of the central amine due to electron-withdrawing effects .

Temporal Effects in Laboratory Settings

Perfluorotributylamine is a long-lived greenhouse gas . It has extremely low solubility in water and relatively high vaporization from the water bodies, suggesting that this long-lived greenhouse gas will sink into the atmosphere . The possible loss pathways include reactions with highly reactive ions in the upper atmosphere and toxic decomposition products (e.g., hydrogen fluoride, fluorine, and carbonyl fluoride) emitted when heated at high temperature .

Metabolic Pathways

It is known that the compound is persistent in the atmosphere and a powerful greenhouse gas .

Transport and Distribution

Perfluorotributylamine is a dense, moderately high-boiling liquid . It is the main component of Fluosol-43, an artificial blood substitute that has been approved by the US Food and Drug Administration for use in cardiac angioplasty . This suggests that the compound can be transported and distributed within cells and tissues.

Subcellular Localization

Given its use in medical applications such as cardiac angioplasty , it can be inferred that the compound may have some degree of interaction with cellular components.

準備方法

Synthetic Routes and Reaction Conditions: Perfluorotributylamine is typically synthesized through the reaction of tributylamine with elemental fluorine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure complete fluorination of the amine groups. The process involves:

Reactants: Tributylamine and elemental fluorine.

Catalyst: Nickel or cobalt fluoride.

Conditions: The reaction is conducted at low temperatures to prevent decomposition and ensure high yield.

Industrial Production Methods: Industrial production of heptacosafluorotributylamine follows similar synthetic routes but on a larger scale. The process involves:

Reactors: Large-scale fluorination reactors.

Safety Measures: Strict safety protocols to handle the highly reactive fluorine gas.

Purification: The product is purified through distillation to remove any unreacted starting materials and by-products.

化学反応の分析

Types of Reactions: Perfluorotributylamine is known for its chemical inertness, meaning it does not readily undergo typical organic reactions such as oxidation, reduction, or substitution. it can participate in:

Solvent Reactions: Acts as a solvent in various chemical reactions due to its stability and non-reactivity.

Common Reagents and Conditions: Due to its inert nature, heptacosafluorotributylamine does not react with common reagents under standard conditions. It is often used in environments where chemical stability is paramount .

Major Products Formed: Given its stability, heptacosafluorotributylamine does not form significant reaction products under normal conditions. It remains unchanged in most chemical environments .

類似化合物との比較

Perfluorotributylamine is unique among fluorinated compounds due to its combination of high stability, low surface tension, and excellent dielectric properties. Similar compounds include:

Perfluorodecalin: Another fluorinated compound used in biomedical applications.

Perfluoroperhydrophenanthrene: Used as a heat transfer fluid and in electronic applications.

生物活性

Perfluorotributylamine (PFTBA) is a perfluorinated compound that has garnered attention for its unique properties and potential applications in biological systems, particularly in regenerative medicine and as an oxygen carrier. This article explores the biological activity of PFTBA, focusing on its mechanisms, efficacy in various studies, and implications for therapeutic use.

PFTBA is a perfluorinated amine with the chemical formula and is characterized by its high stability and low reactivity due to the presence of fluorine atoms. Its solubility characteristics make it an effective medium for oxygen transport, which is crucial in biological applications.

PFTBA functions primarily as an oxygen carrier , enhancing oxygen supply in hypoxic conditions. This property is particularly beneficial for cells that require high oxygen levels for survival and function, such as Schwann cells (SCs) involved in nerve regeneration. The mechanism involves:

- Oxygen Solubility : PFTBA has a high solubility for oxygen, estimated at 38.4 mL O2 per 100 mL of fluid, which facilitates the delivery of oxygen to tissues in need .

- Biological Inertness : PFTBA exhibits low toxicity and does not interfere significantly with cellular processes, making it suitable for medical applications .

In Vitro Studies

In vitro experiments have demonstrated that PFTBA can significantly improve the survival of Schwann cells under hypoxic conditions:

- Cell Viability : Studies indicated that PFTBA-enriched environments led to increased cell viability compared to control groups without PFTBA. The presence of PFTBA enhanced the expression of neurotrophic factors such as NGF (Nerve Growth Factor), BDNF (Brain-Derived Neurotrophic Factor), and VEGF (Vascular Endothelial Growth Factor) in Schwann cells .

- Oxygen Delivery Systems : Coaxial electrospinning techniques were used to create PFTBA-based core-shell fibers that provided sustained oxygen release. These systems improved SC survival rates and promoted nerve regeneration in experimental models .

In Vivo Studies

In vivo studies further corroborated the findings from in vitro research:

- Nerve Regeneration : Animal models demonstrated that conduits filled with PFTBA significantly improved axonal regeneration and remyelination after peripheral nerve injuries. The majority of GFP-expressing Schwann cells remained viable 14 days post-implantation within PFTBA conduits .

- Functional Recovery : Enhanced recovery outcomes were noted in treated animals, suggesting that PFTBA not only supports cellular survival but also contributes to functional restoration following nerve damage.

Case Studies

Several case studies have highlighted the therapeutic potential of PFTBA:

- Peripheral Nerve Injury : One study focused on bridging large sciatic nerve defects using PFTBA-infused scaffolds, resulting in improved functional recovery and axonal growth compared to traditional methods .

- Tissue Engineering : The application of PFTBA in tissue engineering has shown promise, particularly in developing scaffolds that can maintain cellular viability and promote healing in various tissue types under hypoxic conditions.

Data Table

The following table summarizes key findings from various studies on the biological activity of PFTBA:

特性

IUPAC Name |

1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12F27N/c13-1(14,7(25,26)27)4(19,20)10(34,35)40(11(36,37)5(21,22)2(15,16)8(28,29)30)12(38,39)6(23,24)3(17,18)9(31,32)33 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVZRBWKZFJCCIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)(C(N(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N(C4F9)3, C12F27N | |

| Record name | 1-Butanamine, 1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027141 | |

| Record name | Perfluorotributylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

671.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic liquid; [HSDB] Colorless liquid; [MSDSonline] | |

| Record name | Perfluorotributylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6598 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

178 °C | |

| Record name | PERFLUOROTRIBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble methanol, isopropyl alcohol, Solubility, g/100 ml @ 20 °C: in acetone 0.9; benzene: 0.3; carbon tetrachloride: 2.4; chloroform: 1.2; cyclohexane: 1.8; ethyl ether: 4.9; ethyl acetate: 2.2; heptane: 6.4; petroleum ether: 33.2; toluene: 0.4, Insoluble in water | |

| Record name | PERFLUOROTRIBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.884 @ 25 °C | |

| Record name | PERFLUOROTRIBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.55 [mmHg], 5.52X10-1 mm Hg @ 25 °C | |

| Record name | Perfluorotributylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6598 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PERFLUOROTRIBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

311-89-7 | |

| Record name | Perfluorotributylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=311-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorotributylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000311897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorotributylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3501 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanamine, 1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorotributylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(perfluorobutyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROTRIBUTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3702Y1HQ6O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PERFLUOROTRIBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-50 °C | |

| Record name | PERFLUOROTRIBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。